molecular formula C21H24N4O4 B4608835 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B4608835
M. Wt: 396.4 g/mol
InChI Key: YBUVPHPTZQADIH-UHFFFAOYSA-N
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Description

6-[2-(3,4-Dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one is a chemical compound with the CAS Registry Number 931979-41-8 . It has a molecular formula of C 21 H 24 N 4 O 4 and a molecular weight of 396.4 g/mol . The compound features a pyrido[4,3-d]pyrimidin-5-one core, a structure known to be of significant interest in medicinal chemistry. Pyridopyrimidine derivatives are recognized as valuable scaffolds in drug discovery due to their wide range of potential biological activities . These structures are often investigated as inhibitors for various therapeutic targets, including key kinases and other enzymes involved in cellular signaling pathways . The presence of the morpholine and 3,4-dimethoxyphenethyl substituents on the core structure suggests potential for interaction with biologically relevant targets, making it a compound of interest for research and development activities . This product is provided for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for handling this compound in accordance with their institution's safety procedures.

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-27-18-4-3-15(13-19(18)28-2)5-7-24-8-6-17-16(20(24)26)14-22-21(23-17)25-9-11-29-12-10-25/h3-4,6,8,13-14H,5,7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUVPHPTZQADIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=CC3=NC(=NC=C3C2=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to start with the synthesis of the pyrido[4,3-d]pyrimidinone core, followed by the introduction of the morpholine ring and the 3,4-dimethoxyphenyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrido[4,3-d]pyrimidinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrido-pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example:

  • Mechanism of Action : It is believed to interfere with key signaling pathways involved in cell cycle regulation and apoptosis, potentially through the inhibition of specific kinases or other molecular targets associated with tumor growth.
  • Case Studies : In vitro assays have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against a range of pathogens:

  • Activity Spectrum : Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
  • Research Findings : A study highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance.

Neurological Applications

Given the presence of the morpholine moiety, this compound may have implications in treating neurological disorders:

  • Neuroprotective Effects : Research suggests it could protect neuronal cells from oxidative stress and apoptosis.
  • Potential Uses : There is ongoing exploration into its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Cardiovascular Benefits

Some studies have indicated that derivatives of this class might possess cardioprotective properties:

  • Mechanisms : These effects may be linked to improved endothelial function and reduced inflammation.
  • Clinical Relevance : Further research is needed to validate these findings in clinical settings.

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against various pathogens
Neurological ApplicationsPotential neuroprotective effects
Cardiovascular BenefitsImproves endothelial function

Mechanism of Action

The mechanism of action of 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : ~463.5 g/mol (estimated from structural analogs).
  • Solubility : Moderate in DMSO due to morpholine and aromatic substituents.
  • Biological Activity: Pyrido[4,3-d]pyrimidinones are known kinase inhibitors (e.g., Pim1 kinase inhibition in ).
Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Biological Activity Reference
Target Compound Pyrido[4,3-d]pyrimidin-5(6H)-one 2-Morpholin-4-yl; 6-[2-(3,4-dimethoxyphenyl)ethyl] Kinase inhibition (putative)
8-{(3,4-Dimethoxyphenyl)ethynyl}pyrido[4,3-d]pyrimidin-5(6H)-one Pyrido[4,3-d]pyrimidin-5(6H)-one 8-(3,4-Dimethoxyphenylethynyl) Anticancer (in vitro cytotoxicity)
SKI-O-068 (Pyrido[4,3-d]pyrimidine derivative) Pyrido[4,3-d]pyrimidin-5(6H)-one 2-(Cyclohexylamino); 4-(3-trifluoromethylphenyl)amino Pim1 kinase inhibition (IC₅₀ = 12 nM)
5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine 4-Piperidin-1-yl; 5,6-diphenyl Antiproliferative activity
2,4-Dimethoxy-6,7-diphenylpyrido[4,3-d]pyrimidin-5(6H)-one Pyrido[4,3-d]pyrimidin-5(6H)-one 2,4-Dimethoxy; 6,7-diphenyl Structural analog (activity unspecified)
Key Findings

Substituent-Driven Activity :

  • The 3,4-dimethoxyphenyl group in the target compound and its analogs (e.g., ) enhances binding to hydrophobic pockets in kinase domains. In contrast, diphenyl substituents (e.g., ) may reduce solubility but improve π-π stacking interactions.
  • Morpholine vs. Piperidine/Piperazine : Morpholine (in the target compound) offers better solubility than piperidine ( ) but may reduce membrane permeability compared to lipophilic groups like trifluoromethylphenyl ( ).

However, replacing the trifluoromethyl group with dimethoxyphenethyl may alter selectivity (e.g., reduced activity against Pim1 but enhanced binding to other kinases). 8-Substituted analogs (e.g., ) show cytotoxicity in cancer cells, but the absence of morpholine in these derivatives limits their pharmacokinetic profiles.

Synthetic Accessibility :

  • The target compound’s synthesis is likely more complex than furopyrimidines ( ) due to the need for precise substitution at positions 2 and 5.

Table 2: Comparative Pharmacological Data
Compound Target IC₅₀/EC₅₀ Selectivity Notes
Target Compound (putative) Kinases (e.g., Pim1) N/A Predicted based on SKI-O-068
SKI-O-068 Pim1 Kinase 12 nM High selectivity over other kinases
8-{(3,4-Dimethoxyphenyl)ethynyl} analog Cancer cell lines EC₅₀ = 0.8–2.1 µM Broad-spectrum cytotoxicity
5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine HeLa cells IC₅₀ = 1.5 µM Moderate antiproliferative activity

Biological Activity

The compound 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C21H24N4O4C_{21}H_{24}N_{4}O_{4}. Its structure features a pyrido[4,3-d]pyrimidine core with a morpholine ring and a substituted phenyl group. The presence of the dimethoxyphenyl group is significant for its biological interactions.

PropertyValue
Molecular Weight396.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogP (Partition Coefficient)3.1

Antitumor Activity

Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant antitumor properties. Specifically, studies have shown that This compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines demonstrated that this compound reduced cell viability by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

The anti-inflammatory activity may be attributed to its ability to modulate nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses .

Antioxidant Activity

In addition to its antitumor and anti-inflammatory effects, This compound has demonstrated antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorIC50 = 15 µM in breast cancer cells
Anti-inflammatoryInhibits cytokine production
AntioxidantScavenges free radicals

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step organic reactions, typically starting with functionalized pyrido[4,3-d]pyrimidine precursors. Key steps include:

  • Bromination : Introducing reactive sites for subsequent substitutions (e.g., bromination at the 6-position of the pyrimidine core) .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 3,4-dimethoxyphenyl ethyl group .
  • Morpholine Incorporation : Nucleophilic substitution or Buchwald-Hartwig amination to install the morpholine moiety .
  • Optimization : Control temperature (e.g., 60–100°C), solvent choice (1,4-dioxane/water mixtures), and pH (adjusted with ammonium hydroxide) to minimize side products . Table 1 : Representative Synthetic Conditions and Yields
StepReagents/ConditionsYield (%)Reference
BrominationNBS, AIBN, CCl₄, reflux75–85
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 100°C60–70
Morpholine AdditionMorpholine, K₂CO₃, DMF, 80°C50–65

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethoxyphenyl proton signals at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₇N₃O₄).
  • HPLC-PDA : Assess purity (>95% by reverse-phase chromatography) .
  • X-ray Crystallography : Resolve stereochemical ambiguities if crystallization is feasible .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Kinase Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to screen against kinase panels (e.g., PI3K, mTOR) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility Screening : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental activity data?

  • Molecular Dynamics Simulations : Refine docking models by accounting for solvent effects and protein flexibility .
  • Site-Directed Mutagenesis : Validate binding residues (e.g., ATP-binding pocket mutations in kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to reconcile affinity discrepancies .

Q. What experimental designs are suitable for assessing the compound’s pharmacokinetic (PK) profile?

  • In Vivo PK Studies : Use a crossover design in rodent models with IV/PO dosing. Monitor plasma levels via LC-MS/MS at 0, 1, 2, 4, 8, 24 h post-dose .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF . Table 2 : Key PK Parameters to Evaluate
ParameterMethodTarget Threshold
Half-life (t₁/₂)Non-compartmental analysis>4 h
Bioavailability (%)AUC₀–24 (PO/IV ratio)>20%
Plasma Protein BindingEquilibrium dialysis<90%

Q. How do the 3,4-dimethoxyphenyl and morpholine groups influence its physicochemical properties?

  • Lipophilicity : The dimethoxyphenyl group increases logP, enhancing membrane permeability but reducing aqueous solubility. Morpholine improves solubility via hydrogen bonding .
  • Electron Distribution : Methoxy groups donate electron density to the aromatic ring, affecting π-π stacking in target binding. Morpholine’s nitrogen acts as a hydrogen bond acceptor .
  • SAR Insights : Compare with analogs lacking substituents (e.g., unsubstituted phenyl or piperidine instead of morpholine) to isolate functional contributions .

Q. What strategies mitigate stability issues during long-term storage or biological assays?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Buffer Optimization : Use antioxidants (e.g., ascorbic acid) in assay buffers to reduce oxidative degradation .
  • Light Sensitivity : Conduct experiments under amber light if the compound is photosensitive .

Methodological Notes

  • Data Contradictions : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Environmental Impact : Follow INCHEMBIOL guidelines to assess biodegradation and ecotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.